molecular formula C15H11NO3 B042957 2-Methoxyacridine-9-carboxylic acid CAS No. 130266-57-8

2-Methoxyacridine-9-carboxylic acid

Cat. No. B042957
Key on ui cas rn: 130266-57-8
M. Wt: 253.25 g/mol
InChI Key: OOZOKVSIAUYBAZ-UHFFFAOYSA-N
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Patent
US07097995B2

Procedure details

The crude N-(4-methoxyphenyl)isatin from the above was suspended in 10% aqueous potassium hydroxide (150 ml) and refluxed under a nitrogen atmosphere. After 4 hours, the reflux was stopped and the reaction was filtered while still hot. The filtrate was diluted with water (˜150 ml) and ice. This solution was then acidified with concentrated hydrochloric acid. A yellow precipitate appeared which was collected by filtration. The precipitate was rinsed with cold water and ether and then air-dried. The dried residue was then transferred to a round-bottom flask with the aid of methanol and the partial solution was evaporated to dryness. The resulting residue was evaporated to dryness from toluene twice. A yellowish-brown powder was recovered in 1.15 g. TLC (1:4, methanol:chloroform) indicated a clean reaction; Rf (product)=0.14. This material was used as such for the next reaction.
Name
N-(4-methoxyphenyl)isatin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:12](=O)[C:10]2=[O:11])=[CH:5][CH:4]=1.[OH-:20].[K+]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[C:5](=[C:12]([C:10]([OH:20])=[O:11])[C:14]3[C:19]([N:9]=2)=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:4]=1 |f:1.2|

Inputs

Step One
Name
N-(4-methoxyphenyl)isatin
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1C(=O)C(=O)C2=CC=CC=C12
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under a nitrogen atmosphere
FILTRATION
Type
FILTRATION
Details
the reaction was filtered while still hot
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water (˜150 ml) and ice
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The precipitate was rinsed with cold water and ether
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
The dried residue was then transferred to a round-bottom flask with the aid of methanol
CUSTOM
Type
CUSTOM
Details
the partial solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting residue was evaporated to dryness from toluene twice
CUSTOM
Type
CUSTOM
Details
A yellowish-brown powder was recovered in 1.15 g
CUSTOM
Type
CUSTOM
Details
a clean reaction
CUSTOM
Type
CUSTOM
Details
such for the next reaction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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